molecular formula C12H11N3O B060543 4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile CAS No. 183500-36-9

4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile

Cat. No. B060543
M. Wt: 213.23 g/mol
InChI Key: ACFSBQWDVYWNRT-UHFFFAOYSA-N
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Patent
US06127366

Procedure details

1-(4-Cyanobenzyl)-5-(acetoxymethyl)-imidazole hydrobromide (50.4 g, 150 mmol) in 3:1 THF/water (1.5 L) at 0° C. was added lithium hydroxide monohydrate (18.9 g, 450 mmol). After 1 hr, the reaction was concentrated in vacuo, diluted with EtOAc (3 L), and washed with water, sat. aq. NaHCO3 and brine. The solution was then dried (Na2SO4), filtered, and concentrated in vacuo to provide the crude product as a pale yellow fluffy solid which was sufficiently pure for use in the next step without further purification.
Name
1-(4-Cyanobenzyl)-5-(acetoxymethyl)-imidazole hydrobromide
Quantity
50.4 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br.[C:2]([C:4]1[CH:20]=[CH:19][C:7]([CH2:8][N:9]2[C:13]([CH2:14][O:15]C(=O)C)=[CH:12][N:11]=[CH:10]2)=[CH:6][CH:5]=1)#[N:3].O.[OH-].[Li+]>C1COCC1.O>[C:2]([C:4]1[CH:20]=[CH:19][C:7]([CH2:8][N:9]2[C:13]([CH2:14][OH:15])=[CH:12][N:11]=[CH:10]2)=[CH:6][CH:5]=1)#[N:3] |f:0.1,2.3.4,5.6|

Inputs

Step One
Name
1-(4-Cyanobenzyl)-5-(acetoxymethyl)-imidazole hydrobromide
Quantity
50.4 g
Type
reactant
Smiles
Br.C(#N)C1=CC=C(CN2C=NC=C2COC(C)=O)C=C1
Name
lithium hydroxide monohydrate
Quantity
18.9 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
1.5 L
Type
solvent
Smiles
C1CCOC1.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with EtOAc (3 L)
WASH
Type
WASH
Details
washed with water, sat. aq. NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was then dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C1=CC=C(CN2C=NC=C2CO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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